N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzimidazole core fused with a pyrimidine ring, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine ring. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones, allowing for the creation of derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploring its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific context of its use, such as in therapeutic applications or biochemical research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide include other heterocyclic compounds with fused ring structures, such as:
- Benzimidazole derivatives
- Pyrimidine derivatives
- Other fused heterocyclic compounds
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C26H22N4O4 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10-yl)acetamide |
InChI |
InChI=1S/C26H22N4O4/c1-33-18-12-13-19(23(14-18)34-2)27-24(31)16-29-21-10-6-7-11-22(21)30-25(32)15-20(28-26(29)30)17-8-4-3-5-9-17/h3-15H,16H2,1-2H3,(H,27,31) |
InChI Key |
YLUIZLKPXPOLPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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